2-Phenylnaphtho[1,2,3-cd]indol-6(2h)-one
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Overview
Description
2-Phenylnaphtho[1,2,3-cd]indol-6(2H)-one is a complex organic compound that belongs to the class of naphthoindoles These compounds are characterized by their fused ring structures, which include both naphthalene and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylnaphtho[1,2,3-cd]indol-6(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of naphthalene derivatives with indole precursors under specific conditions. For instance, the reaction of 2-(methylthio)benzo[cd]indol-1-inium iodide with C-nucleophiles can yield naphthostyryl derivatives, which can be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Phenylnaphtho[1,2,3-cd]indol-6(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-Phenylnaphtho[1,2,3-cd]indol-6(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Phenylnaphtho[1,2,3-cd]indol-6(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Phenylindole: This compound is structurally similar but lacks the fused naphthalene ring.
Naphthostyryl Derivatives: These compounds share the naphthalene moiety but differ in their substituents and overall structure.
Uniqueness
2-Phenylnaphtho[1,2,3-cd]indol-6(2H)-one is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
6336-89-6 |
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Molecular Formula |
C21H13NO |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
14-phenyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one |
InChI |
InChI=1S/C21H13NO/c23-21-16-10-5-4-9-15(16)18-13-22(14-7-2-1-3-8-14)19-12-6-11-17(21)20(18)19/h1-13H |
InChI Key |
HISXVQBXYIXQPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C3C4=CC=CC=C4C(=O)C5=C3C2=CC=C5 |
Origin of Product |
United States |
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